molecular formula C5H9ClO B1180376 3-(pyridin-2-ylaMino)propanaMide CAS No. 101935-20-0

3-(pyridin-2-ylaMino)propanaMide

Cat. No.: B1180376
CAS No.: 101935-20-0
InChI Key:
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Description

3-(pyridin-2-ylaMino)propanaMide is an organic compound with the molecular formula C8H11N3O It is a derivative of propanamide where the amine group is substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-ylaMino)propanaMide typically involves the reaction of 2-aminopyridine with acrylamide. One common method involves heating 2-aminopyridine with acrylamide in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainability and safety in production .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-ylaMino)propanaMide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(pyridin-2-ylaMino)propanaMide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-ylaMino)propanaMide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-2-ylaMino)propanaMide is unique due to its specific substitution pattern, which allows for distinct interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

101935-20-0

Molecular Formula

C5H9ClO

Molecular Weight

0

Synonyms

3-(pyridin-2-ylaMino)propanaMide

Origin of Product

United States

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